molecular formula C7H12NNa2O5P B13838338 2-(Acetylamino)-4-(hydroxymethylphosphinyl)butanoic Acid Sodium Salt

2-(Acetylamino)-4-(hydroxymethylphosphinyl)butanoic Acid Sodium Salt

Cat. No.: B13838338
M. Wt: 267.13 g/mol
InChI Key: MXZGHOPHLLPFJZ-UHFFFAOYSA-L
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Description

N-Acetyl Glufosinate Sodium is a derivative of glufosinate, a non-selective herbicide widely used in agriculture. This compound is known for its role in inhibiting glutamine synthetase, an enzyme crucial for the production of glutamine and ammonia detoxification. It is utilized in various scientific research applications due to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl Glufosinate Sodium typically involves the acetylation of glufosinate. The process begins with glufosinate, which is reacted with acetic anhydride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods: On an industrial scale, the production of N-Acetyl Glufosinate Sodium involves large-scale acetylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl Glufosinate Sodium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

N-Acetyl Glufosinate Sodium exerts its effects primarily by inhibiting glutamine synthetase. This inhibition leads to the accumulation of ammonia and disruption of nitrogen metabolism. The compound’s action is light-dependent, with reactive oxygen species formation playing a crucial role in its herbicidal activity. The inhibition of glutamine synthetase disrupts photorespiration, carbon assimilation, and electron flow in photosystem II, leading to oxidative stress and cell death .

Comparison with Similar Compounds

Uniqueness: N-Acetyl Glufosinate Sodium is unique due to its acetylated structure, which enhances its stability and bioavailability.

Properties

Molecular Formula

C7H12NNa2O5P

Molecular Weight

267.13 g/mol

IUPAC Name

disodium;2-acetamido-4-[methyl(oxido)phosphoryl]butanoate

InChI

InChI=1S/C7H14NO5P.2Na/c1-5(9)8-6(7(10)11)3-4-14(2,12)13;;/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)(H,12,13);;/q;2*+1/p-2

InChI Key

MXZGHOPHLLPFJZ-UHFFFAOYSA-L

Canonical SMILES

CC(=O)NC(CCP(=O)(C)[O-])C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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